
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. COX-2 and 5-LOX are involved in the production of inflammatory mediators and are overexpressed in cancer cells. By inhibiting these enzymes, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in lab experiments is its specificity for COX-2 and 5-LOX enzymes. This allows for targeted inhibition of these enzymes without affecting other pathways in the body. However, one limitation is the potential for off-target effects, as (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid may interact with other enzymes or proteins in the body.
未来方向
There are several potential future directions for research on (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. One direction is to explore its potential as a therapeutic agent for other inflammatory conditions such as arthritis or asthma. Another direction is to investigate its potential as a chemopreventive agent, or a substance that can prevent the development of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and to identify any potential side effects or interactions with other drugs.
合成方法
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the reaction of 5-bromo-3-pyridinylmethanol with (2R,3R)-2,3-O-isopropylidene-D-glyceraldehyde in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
科学研究应用
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "5-bromopyridine", "glycidol", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of (R)-glycidol", "5-bromopyridine is reacted with sodium hydride in diethyl ether to form the corresponding pyridine anion. Glycidol is then added to the reaction mixture and stirred at room temperature for several hours to form (R)-glycidol.", "Step 2: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane", "(R)-glycidol is reacted with carbon dioxide in the presence of a catalyst such as tetrahydrofuran to form the corresponding cyclic carbonate. The cyclic carbonate is then reacted with sodium hydride in tetrahydrofuran to form (2R,3R)-2-(5-bromopyridin-3-yl)oxolane.", "Step 3: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid", "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid. The product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid." ] } | |
CAS 编号 |
1955541-49-7 |
产品名称 |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
分子式 |
C10H10BrNO3 |
分子量 |
272.09 g/mol |
IUPAC 名称 |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChI 键 |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
手性 SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
规范 SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



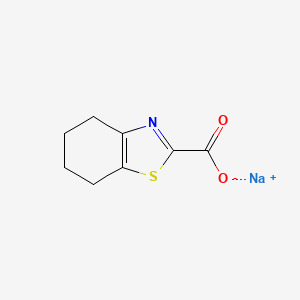
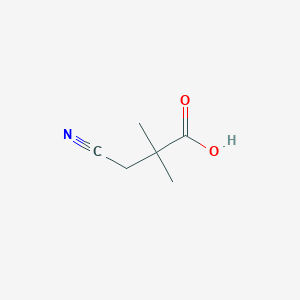
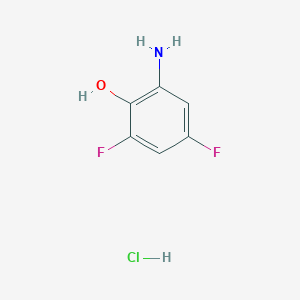
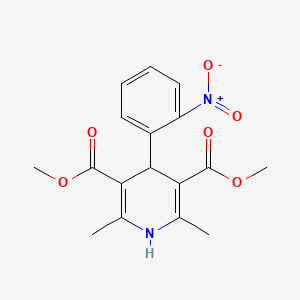

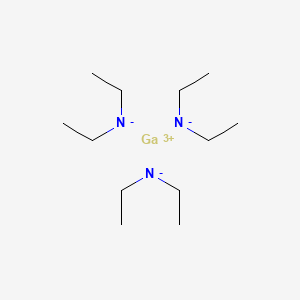
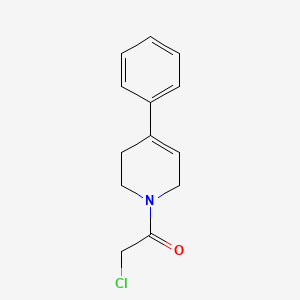
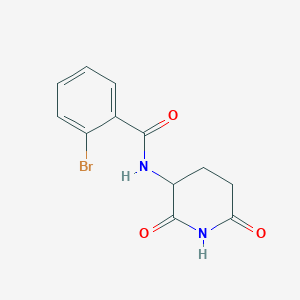
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)
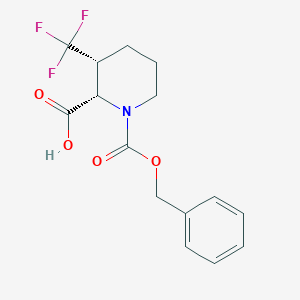
![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)


![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)